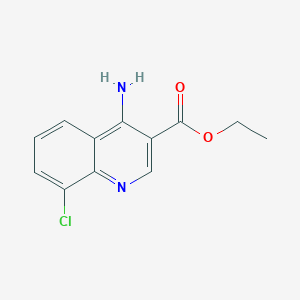

4-氨基-8-氯喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate include a molecular weight of 250.68 g/mol. More specific properties like melting point, boiling point, and density are not available in the retrieved sources.科学研究应用

抗菌应用

- 抗菌剂:4-氨基-8-氯喹啉-3-羧酸乙酯衍生物已被探索其作为抗菌剂的潜力。例如,一些衍生物已显示出对枯草芽孢杆菌和霍乱弧菌等细菌的中等体外抗菌活性 (Krishnakumar 等,2012)。

抗癌应用

- 乳腺癌抗癌活性:对4-氨基-8-氯喹啉-3-羧酸乙酯衍生物的研究也发现了潜在的抗癌应用,特别是针对 MCF-7 等乳腺癌细胞系。某些衍生物表现出强烈的抗癌活性,与参考化合物相当 (Gaber 等,2021)。

新化合物的合成

新型杂环化合物的合成:该化合物已被用于合成新型杂环化合物,如 5H-1-噻-3,5,6-三氮菲和 5H-1-噻-3,4,5,6-四氮菲,证明了其作为合成子的多功能性 (Mekheimer 等,2005)。

新型喹啉衍生物的合成:使用 4-氨基-8-氯喹啉-3-羧酸乙酯合成多种喹啉衍生物的研究已取得重大进展。这些衍生物已在包括抗菌和抗癌活性在内的各种应用中显示出潜力 (Li 等,2019)。

安全和危害

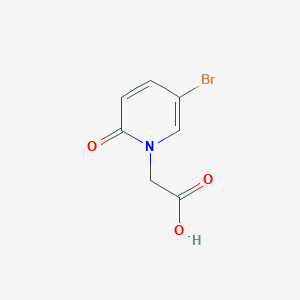

The safety data sheet for a similar compound, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

The future directions for the research on Ethyl 4-Amino-8-chloroquinoline-3-carboxylate and similar compounds could involve finding a more efficient and cost-effective method for their synthesis . Additionally, their potential biological activities could be explored further, given the interesting properties exhibited by quinoline heterocycles .

作用机制

Target of Action

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial properties , suggesting that their targets could be key enzymes or proteins in bacterial cells.

Mode of Action

It is synthesized from o-aminobenzophenones through a base-catalyzed friedlander condensation . This suggests that the compound might interact with its targets through the amino and carboxylate groups, potentially disrupting the normal function of the target proteins or enzymes.

Biochemical Pathways

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might inhibit the growth of bacteria or kill them outright.

属性

IUPAC Name |

ethyl 4-amino-8-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIDLPBVAAQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588697 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate | |

CAS RN |

955328-43-5 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)